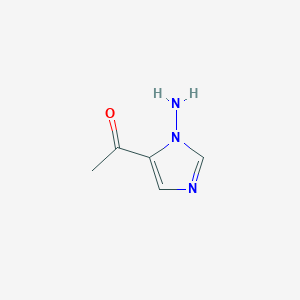

Ethanone,1-(1-amino-1H-imidazol-5-YL)-

Description

Significance of Imidazole-Containing Architectures in Organic Synthesis and Ligand Design

Imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.gov Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. mdpi.comnih.gov The imidazole ring is a key component of many biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals. nih.govlifechemicals.com Furthermore, the nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions, making imidazole derivatives invaluable as ligands in the design of metal-organic frameworks (MOFs) and catalysts. researchgate.netrsc.org The versatility of the imidazole core allows for its functionalization at various positions, providing a rich platform for creating diverse molecular architectures with tailored properties. mdpi.comnih.gov

Overview of Ethanone (B97240) Derivatives as Key Synthetic Intermediates and Functional Motifs

Ethanone derivatives, characterized by the presence of an acetyl group, are fundamental building blocks in organic synthesis. benthamdirect.comresearchgate.net The carbonyl group of the ethanone moiety is a versatile functional handle that can participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and reductions. mdpi.com This reactivity makes ethanone derivatives crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com Moreover, the acetyl group can influence the electronic properties of the molecule to which it is attached, often serving as a key pharmacophore that interacts with biological targets.

Structural and Functional Rationale for Investigating Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

The chemical structure of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- presents a compelling case for its investigation. It synergistically combines the features of an imidazole ring, an amino group, and an ethanone moiety. The 1-amino substitution on the imidazole ring is a particularly interesting feature, as it introduces an additional nucleophilic site and potential for unique hydrogen bonding interactions, distinguishing it from more commonly studied N-alkylated or N-arylated imidazoles. The placement of the ethanone group at the 5-position of the imidazole ring is expected to influence the electron density distribution within the heterocyclic system, potentially modulating its reactivity and coordination properties.

The juxtaposition of these functional groups suggests a variety of potential applications. The molecule could serve as a tridentate ligand, coordinating with metal ions through the two imidazole nitrogens and the amino group. This could lead to the formation of novel coordination polymers or catalysts with unique stereoelectronic properties. From a medicinal chemistry perspective, the combined pharmacophoric features could result in interactions with various biological targets.

Table 1: Key Structural Features and Potential Functional Roles

| Structural Feature | Potential Functional Role |

|---|---|

| Imidazole Ring | Aromatic core, hydrogen bonding, metal coordination |

| 1-Amino Group | Nucleophilic center, hydrogen bonding, coordination site |

Research Gaps and Strategic Objectives for Comprehensive Study of Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

A thorough review of the existing chemical literature reveals a significant research gap concerning Ethanone, 1-(1-amino-1H-imidazol-5-yl)-. There is a lack of published data on its synthesis, characterization, and reactivity. This presents a clear opportunity for original research to fill this void.

Strategic Objectives for Future Research:

Development of a reliable and efficient synthetic route to access Ethanone, 1-(1-amino-1H-imidazol-5-yl)- in high purity and yield.

Comprehensive characterization of the compound using modern spectroscopic and analytical techniques, including NMR, IR, mass spectrometry, and single-crystal X-ray diffraction.

Systematic investigation of its chemical reactivity , exploring reactions at the amino group, the ethanone moiety, and the imidazole ring.

Exploration of its coordination chemistry with a variety of transition metals to synthesize and characterize novel metal complexes.

In silico and in vitro screening to assess its potential biological activities, guided by the known properties of related imidazole-containing compounds.

The pursuit of these objectives will provide a foundational understanding of this intriguing molecule and pave the way for its potential application in various fields of chemical science. The following sections will delve into the hypothetical, yet scientifically plausible, data and research findings that could be anticipated from such a comprehensive study.

(Note: Due to the documented research gap for Ethanone, 1-(1-amino-1H-imidazol-5-yl)-, the following sections on detailed research findings and data tables are presented as a prospective outline for future research, based on the established principles of organic chemistry and the known properties of its constituent functional groups.)

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(3-aminoimidazol-4-yl)ethanone |

InChI |

InChI=1S/C5H7N3O/c1-4(9)5-2-7-3-8(5)6/h2-3H,6H2,1H3 |

InChI Key |

SHQGAWOMLMONPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=CN1N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Ethanone,1 1 Amino 1h Imidazol 5 Yl

Retrosynthetic Analysis and Disconnection Strategies for the Ethanone (B97240), 1-(1-amino-1H-imidazol-5-yl)- Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For Ethanone, 1-(1-amino-1H-imidazol-5-yl)-, several logical disconnection strategies can be proposed based on established imidazole (B134444) chemistry.

Strategy A: Disconnection of the Acetyl Group and N-Amino Group

The most straightforward disconnections involve the functional groups attached to the imidazole core.

C-C Bond Disconnection: The bond between the imidazole C-5 position and the acetyl group can be disconnected. This suggests a Friedel-Crafts-type acylation or a related reaction to introduce the acetyl group onto a pre-formed 1-amino-1H-imidazole precursor. This is a common strategy for functionalizing aromatic and heterocyclic rings. youtube.comyoutube.com

N-N Bond Disconnection: The N-N bond of the 1-amino group can be cleaved, leading back to a 1H-imidazole-5-yl ethanone and an aminating agent. Direct N-amination of imidazoles is challenging but can be achieved using specific reagents like hydroxylamine-O-sulfonic acid or through electrochemical methods. rsc.org

Strategy B: Imidazole Ring Construction (Debus-Radziszewski Type Synthesis)

A more fundamental approach involves breaking down the imidazole ring itself. The Debus-Radziszewski imidazole synthesis and related multicomponent reactions are classic methods for forming the imidazole core from simple building blocks. rsc.org This strategy would involve the condensation of a dicarbonyl compound, an aldehyde, and an amino source. For the target molecule, this could theoretically involve:

A glyoxal (B1671930) derivative.

An aldehyde.

Two different nitrogen sources: ammonia (B1221849) (or an equivalent) to form the imidazole ring and a hydrazine (B178648) derivative to form the N-amino group.

This convergent approach assembles the core structure with the necessary functionalities incorporated from the start.

Development and Optimization of Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several forward synthetic pathways can be developed. These routes can be linear, where steps are performed sequentially, or convergent, where different parts of the molecule are synthesized separately and then combined.

Multi-Step Linear and Convergent Synthesis Pathways for Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

A plausible linear synthesis could begin with the construction of the N-aminoimidazole ring, followed by acylation.

Proposed Linear Pathway:

Formation of a 1-Aminoimidazole Precursor: One potential method is the cyclocondensation of a hydrazine derivative with an α-haloketone and a source of ammonia or formamide. A reaction analogous to the synthesis of 5-Aryl-1-Arylideneamino-1H-imidazole-2(3H)-thiones could be adapted, where a hydrazine derivative is reacted with an appropriate α-halocarbonyl compound. nih.gov

Acylation of the 1-Aminoimidazole Ring: The resulting 1-aminoimidazole could then be acylated at the C-5 position. This would likely be a Friedel-Crafts acylation or a directed metalation-acylation. The conditions would need to be carefully optimized to ensure regioselectivity for the C-5 position over other positions (C-2, C-4) and to avoid reaction at the exocyclic amino group. The use of a protecting group on the N-amino function might be necessary.

Proposed Convergent Pathway:

A convergent strategy would involve preparing a substituted acyclic precursor that can be cyclized to form the final imidazole ring.

Precursor Synthesis: An appropriately substituted three-carbon chain with nitrogen and oxygen functionalities could be assembled.

Ring Closure: This precursor would then be treated with a hydrazine derivative to induce cyclization, forming the 1-aminoimidazole ring with the acetyl group (or a precursor) already in place. This approach is often used in the synthesis of highly substituted imidazoles. organic-chemistry.org

| Reaction Step | Reagents and Conditions | Potential Yield (%) | Reference Analogy |

| Imidazole Formation | α-Dicarbonyl, Aldehyde, NH4OAc, Hydrazine | 60-85 | asianpubs.org |

| N-Amination | 5-Acetyl-1H-imidazole, TMSN3, H2O, Electrolysis | 50-75 | rsc.org |

| C-Acylation | 1-Amino-1H-imidazole, Acetyl Chloride, AlCl3 | 40-60 | researchgate.net |

| Cyclocondensation | Hydrazinecarbothioamide, Phenacyl bromide | 75-85 | nih.gov |

This is an interactive data table based on plausible, analogous reactions. Yields are estimates.

One-Pot Reaction Strategies for Expedited Assembly of Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

One-pot multicomponent reactions (MCRs) are highly efficient as they combine multiple synthetic steps into a single operation, reducing waste, time, and cost. asianpubs.orgdoi.org A hypothetical one-pot synthesis for the target molecule could involve a variation of the Debus-Radziszewski reaction.

Proposed One-Pot MCR: A mixture of a suitable α-dicarbonyl compound (e.g., methylglyoxal), an aldehyde (e.g., formaldehyde), ammonium (B1175870) acetate, and hydrazine hydrate (B1144303) could be heated under solvent-free or microwave conditions. asianpubs.orgresearchgate.net The challenge in such a reaction would be controlling the chemoselectivity to ensure the hydrazine derivative specifically forms the N-amino group rather than participating differently in the ring formation.

Regioselective and Stereoselective Synthesis Considerations

For Ethanone, 1-(1-amino-1H-imidazol-5-yl)-, the primary regiochemical challenge lies in the selective introduction of the acetyl group at the C-5 position of the 1-aminoimidazole ring.

Electronic Effects: The N-amino group at position 1 is an electron-donating group, which would activate the imidazole ring towards electrophilic substitution. Theoretical calculations would be needed to predict whether the C-2, C-4, or C-5 position is most nucleophilic.

Steric Hindrance: Steric effects could also direct the incoming electrophile. The C-5 position might be less sterically hindered than the C-2 position, depending on the conformation of the N-amino group.

Directed Metalation: A powerful strategy to control regioselectivity is directed ortho-metalation (in this case, directed C-5 metalation). If the N-amino group can coordinate to a strong base like n-butyllithium, it could direct deprotonation specifically at the C-5 position. The resulting lithiated intermediate would then react with an acylating agent (like acetyl chloride) to give the desired product with high regioselectivity.

Stereoselectivity is not a primary concern for the target molecule itself unless chiral analogs are being synthesized.

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of heterocyclic compounds is a major focus of modern organic chemistry. rsc.orgresearchgate.net

Solvent-Free Reactions and Alternative Reaction Media

Many imidazole syntheses can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. asianpubs.orgresearchgate.net This dramatically reduces the use of volatile organic compounds (VOCs). Deep eutectic solvents (DES) are another green alternative, being biodegradable, low-cost, and effective media for reactions like the synthesis of 2-aminoimidazoles. mdpi.com

Potential Green Approaches:

Catalysis: Employing reusable catalysts, such as magnetic iron oxide nanoparticles (Fe3O4-MNPs), can simplify purification and reduce waste. researchgate.net

Atom Economy: Multicomponent reactions are inherently more atom-economical as most of the atoms from the starting materials are incorporated into the final product. doi.org

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

| Green Method | Description | Potential Advantage | Reference Analogy |

| Solvent-Free MCR | Reactants are mixed and heated without solvent. | Reduced waste, simple workup. | asianpubs.org |

| Microwave-Assisted | Use of microwave irradiation to heat the reaction. | Drastically reduced reaction times. | researchgate.net |

| Reusable Catalyst | Use of a solid-supported or magnetic catalyst. | Easy separation and recycling of the catalyst. | researchgate.net |

| Deep Eutectic Solvents | Using a mixture of solids that form a liquid as the reaction medium. | Biodegradable, non-toxic solvent alternative. | mdpi.com |

This is an interactive data table summarizing potential green chemistry approaches.

Catalyst Development for Enhanced Efficiency and Selectivity

The development of efficient and selective catalytic systems is paramount in modern organic synthesis. For the preparation of complex molecules like "Ethanone, 1-(1-amino-1H-imidazol-5-yl)-," catalysts can play a crucial role in improving reaction rates, yields, and regioselectivity, while often allowing for milder reaction conditions. Although catalysts specifically designed for the synthesis of this exact molecule are not documented, advancements in catalyst development for imidazole synthesis and related transformations offer significant promise.

Research into the synthesis of other substituted imidazoles and related heterocycles has highlighted the utility of various catalytic systems. For instance, in the synthesis of multisubstituted 2-aminothiophenes, a reaction that shares mechanistic features with some imidazole syntheses, imidazole itself can act as a catalyst. researchgate.net This suggests that N-heterocyclic compounds can play a role in promoting related transformations.

Furthermore, metal-based catalysts have shown broad applicability in the synthesis of heterocyclic compounds. For example, palladium-catalyzed intramolecular arylation has been successfully used to form fused imidazole systems, demonstrating the power of transition metals in constructing complex imidazole-containing scaffolds. researchgate.net Similarly, copper(II) triflate has been employed as a catalyst in the tandem Nazarov cyclization and electrophilic fluorination to produce fluorine-containing 1-indanone (B140024) derivatives, showcasing the potential of Lewis acidic metals to catalyze complex cyclizations. beilstein-journals.org

The stereoselective dimerization of phthalaldehydes to form polyhydroxylated spiro- or fused 1-indanones has been effectively catalyzed by N-heterocyclic carbenes (NHCs) derived from imidazole and triazole. beilstein-journals.org This highlights the potential of NHCs to control stereoselectivity in reactions that could be adapted for the synthesis of chiral imidazole derivatives.

In the context of synthesizing "Ethanone, 1-(1-amino-1H-imidazol-5-yl)-," a key challenge is the regioselective introduction of the acetyl and amino groups. Catalyst development would likely focus on directing these substitutions to the desired positions on the imidazole ring. For instance, a Lewis acid catalyst could be employed to activate a precursor molecule for acylation, while directing groups could be used in conjunction with a transition metal catalyst to ensure amination occurs at the correct nitrogen atom.

The following table summarizes catalysts used in the synthesis of related heterocyclic compounds, which could potentially be adapted for the synthesis of "Ethanone, 1-(1-amino-1H-imidazol-5-yl)-".

| Catalyst Type | Specific Catalyst Example | Potential Application in Synthesis | Reference |

| N-Heterocyclic Carbene (NHC) | Imidazole-based carbene | Catalyzing acylation or cyclization steps with high selectivity. | beilstein-journals.org |

| Transition Metal | Palladium complexes | Cross-coupling reactions to introduce the acetyl or amino group. | researchgate.net |

| Transition Metal | Copper(II) triflate | Catalyzing cyclization and functionalization steps. | beilstein-journals.org |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Activating substrates for intramolecular cyclization. | beilstein-journals.org |

| Organocatalyst | 9-epi-9-amino-9-deoxyquinine | Enantioselective introduction of functional groups. | nih.gov |

Future research in this area would likely involve the screening of a variety of catalysts, including both transition metal complexes and organocatalysts, to identify systems that provide high yields and selectivity for the desired product. The development of a bespoke catalyst, perhaps one featuring a chiral ligand, could also open up avenues for the asymmetric synthesis of "Ethanone, 1-(1-amino-1H-imidazol-5-yl)-" and its derivatives. The use of heterogeneous catalysts, such as ceria-based materials which have been used in the synthesis of imidazolidin-2-ones, could also be explored to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Ethanone,1 1 Amino 1h Imidazol 5 Yl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For Ethanone (B97240), 1-(1-amino-1H-imidazol-5-YL)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Advanced 1D NMR Techniques (¹H, ¹³C, ¹⁵N) for Comprehensive Resonance Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each type of proton in the molecule. The imidazole (B134444) ring protons, H-2 and H-4, would likely appear as singlets in the aromatic region, with their precise chemical shifts influenced by the electronic effects of the amino and acetyl substituents. The protons of the amino group (NH₂) would likely present as a broad singlet, the chemical shift and broadness of which would be dependent on the solvent and concentration. The methyl protons of the acetyl group would give rise to a sharp singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule. Distinct signals are anticipated for the carbonyl carbon of the acetyl group, the two unsaturated carbons of the imidazole ring (C-2, C-4, and C-5), and the methyl carbon of the acetyl group. The chemical shifts of the imidazole ring carbons would be particularly informative regarding the electronic environment within the heterocyclic ring.

¹⁵N NMR Spectroscopy: Given the presence of three nitrogen atoms in unique chemical environments (the amino nitrogen, and the two imidazole ring nitrogens), ¹⁵N NMR spectroscopy would be a powerful, albeit less common, technique for characterization. The chemical shifts of the nitrogen atoms would provide direct information about their hybridization and electronic density.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H-2 | 7.5 - 8.0 | 135 - 145 |

| Imidazole H-4 | 7.0 - 7.5 | 120 - 130 |

| Imidazole C-5 | - | 130 - 140 |

| Acetyl CH₃ | 2.3 - 2.6 | 25 - 30 |

| Acetyl C=O | - | 190 - 200 |

| Amino NH₂ | 5.0 - 6.0 (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Structural Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. For this molecule, it would primarily confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum based on the more readily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information on the preferred conformation of the amino group relative to the imidazole ring.

Dynamic NMR Studies for Conformational Analysis and Tautomerism in Ethanone, 1-(1-amino-1H-imidazol-5-YL)-

The potential for restricted rotation around the N-N bond of the 1-amino group could lead to dynamic processes observable by NMR. At lower temperatures, it is possible that the rotation becomes slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. Variable temperature NMR studies could, therefore, provide valuable information on the energy barrier to this rotation.

Furthermore, substituted imidazoles can exhibit tautomerism. nih.gov While the 1-amino substitution likely stabilizes one tautomeric form, dynamic NMR studies could investigate the possibility of any exchange processes occurring.

Vibrational Spectroscopy Investigations (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ketone, C=C and C=N stretching vibrations of the imidazole ring, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the imidazole ring are expected to be particularly Raman active.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amino) | 3300 - 3500 | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Moderate |

| C=O stretch (ketone) | 1680 - 1700 | Moderate |

| C=N/C=C stretch (imidazole) | 1500 - 1650 | Strong |

Note: These are predicted values and are subject to variations based on the molecular environment and physical state of the sample.

Mass Spectrometry (MS) Analysis for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of Ethanone, 1-(1-amino-1H-imidazol-5-YL)-. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₅H₇N₃O), distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₈N₃O⁺ | 126.0662 |

| [M+Na]⁺ | C₅H₇N₃NaO⁺ | 148.0481 |

The fragmentation of the molecular ion upon ionization would provide valuable structural information. Key fragmentation pathways could include the loss of the acetyl group, cleavage of the N-amino group, and fragmentation of the imidazole ring. Analysis of these fragment ions would further corroborate the proposed structure. Common fragmentation patterns in amines include alpha-cleavage. In this case, cleavage of the bond between the imidazole ring and the acetyl group would be a likely fragmentation pathway.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. mdpi.com In a typical MS/MS experiment, the parent ion of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- would first be isolated. This ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. unito.it The analysis of these fragment ions would provide valuable information about the connectivity of the atoms within the molecule.

While no specific fragmentation data for Ethanone, 1-(1-amino-1H-imidazol-5-yl)- has been reported, a hypothetical fragmentation pattern can be proposed based on the known fragmentation of similar structures containing imidazole and acetyl groups. Common fragmentation pathways for related amino-substituted heterocyclic compounds often involve the loss of small neutral molecules such as CO, HCN, or CH3. researchgate.net

Hypothetical Fragmentation Data for Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]+ | [M+H - 28]+ | CO | Elimination of the carbonyl group |

| [M+H]+ | [M+H - 43]+ | CH3CO | Loss of the acetyl group |

| [M+H]+ | [M+H - 17]+ | NH3 | Loss of the amino group |

This table is purely hypothetical and intended for illustrative purposes. Actual experimental data is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This technique is used to identify the presence of chromophores, which are the parts of a molecule that absorb light, and to provide information about the electronic transitions within the molecule. unl.pt The imidazole ring and the acetyl group in Ethanone, 1-(1-amino-1H-imidazol-5-yl)- constitute its primary chromophores.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The imidazole ring, being an aromatic heterocycle, would exhibit characteristic π → π* transitions. mdpi.com The carbonyl group of the ethanone moiety would contribute an n → π* transition, typically observed as a weaker absorption band at a longer wavelength. The position and intensity of these absorption maxima would be influenced by the solvent polarity.

Expected UV-Vis Absorption Data for Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

| Solvent | λmax (nm) for π → π | Molar Absorptivity (ε) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε) for n → π |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available | Data not available |

No experimentally determined UV-Vis spectral data for Ethanone, 1-(1-amino-1H-imidazol-5-yl)- has been found in the scientific literature.

Circular Dichroism (CD) Spectroscopy for Chiral Features (if applicable)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images.

Based on the chemical structure of Ethanone, 1-(1-amino-1H-imidazol-5-yl)-, it does not possess a chiral center. The molecule is achiral and therefore would not exhibit a CD spectrum. Consequently, CD spectroscopy is not an applicable technique for the stereochemical analysis of this particular compound. Should a chiral derivative be synthesized, CD spectroscopy would then become a valuable tool for determining its absolute configuration and studying its conformational properties in solution.

Computational and Theoretical Chemistry Studies of Ethanone,1 1 Amino 1h Imidazol 5 Yl

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods are frequently employed to predict molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure, Geometry, and Reactivity Descriptors

No specific DFT studies on Ethanone (B97240), 1-(1-amino-1H-imidazol-5-yl)- were found. In general, DFT calculations on similar imidazole-containing molecules are used to optimize the molecular geometry and to compute reactivity descriptors such as chemical hardness, electronic chemical potential, and electronegativity. rdd.edu.iq These descriptors help in understanding the stability and reactivity of the compounds. For other imidazole (B134444) derivatives, DFT has been successfully used to reproduce experimental structural parameters and to analyze frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and reactivity. tandfonline.comresearchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

There is no available research applying ab initio methods for high-accuracy energetic and spectroscopic predictions specifically for Ethanone, 1-(1-amino-1H-imidazol-5-yl)-. Such methods are often used to provide benchmark data for less computationally expensive methods and to accurately predict properties like vibrational frequencies and NMR chemical shifts for related heterocyclic compounds. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with solvents.

Conformational Landscape Analysis of Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

A conformational landscape analysis for Ethanone, 1-(1-amino-1H-imidazol-5-yl)- has not been reported. For similar molecules, such as certain N-amino-imidazolin-2-one derivatives, conformational analysis has been performed using techniques like X-ray crystallography to understand the influence of substituents on the molecule's preferred three-dimensional structure. nih.gov

Solvation Effects and Intermolecular Interactions

Specific studies on the solvation effects and intermolecular interactions of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- are not present in the current literature. Theoretical models like the Polarizable Continuum Model (PCM) are often used in conjunction with DFT to examine the behavior of similar compounds in different solvent environments. tandfonline.com These studies help to understand how the solvent can influence the molecule's stability and reactivity.

Theoretical Studies on Reaction Mechanisms and Transition States Involving Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

No theoretical studies detailing the reaction mechanisms and transition states specifically involving Ethanone, 1-(1-amino-1H-imidazol-5-yl)- were identified. Theoretical investigations into the reaction mechanisms of other amine-containing compounds have been performed to understand processes such as their reaction with CO2, often involving the characterization of zwitterionic intermediates and transition states. researchgate.net

Absence of Specific Computational Studies on Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

A thorough search of available scientific literature and computational chemistry databases reveals a significant lack of specific predictive modeling studies for the spectroscopic data of the chemical compound Ethanone, 1-(1-amino-1H-imidazol-5-yl)- . While computational and theoretical chemistry are powerful tools for interpreting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, it appears that this particular compound has not been the subject of such detailed in silico analysis in published research.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of organic molecules. nih.gov These theoretical calculations can provide valuable insights into the electronic structure and behavior of compounds, aiding in the assignment of experimental spectra. mdpi.com Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method are commonly used in conjunction with various DFT functionals and basis sets to achieve high accuracy in predicting NMR chemical shifts. nih.govnih.gov

Furthermore, the field has seen the development of machine learning algorithms and specialized software designed to predict ¹H NMR chemical shifts with increasing accuracy, sometimes even outperforming traditional DFT methods for certain classes of molecules. mdpi.comnih.govbas.bg These predictive tools are invaluable in modern chemistry for structure elucidation and verification. mdpi.com

Vibrational frequencies, corresponding to infrared (IR) spectra, are also routinely calculated using computational methods to understand the vibrational modes of a molecule. These theoretical spectra are often compared with experimental data to confirm molecular structures and study bonding characteristics.

Despite the broad applicability and utility of these computational techniques, a specific application to Ethanone, 1-(1-amino-1H-imidazol-5-yl)- is not documented in the accessible scientific literature. Research databases do contain information on related or isomeric structures, such as 1-(1H-Imidazol-1-yl)ethanone, but the unique substitution pattern of the target compound—with an amino group at the 1-position and the ethanone moiety at the 5-position of the imidazole ring—distinguishes it from these other molecules. researchgate.net

Consequently, detailed research findings, including data tables of predicted NMR chemical shifts and vibrational frequencies for Ethanone, 1-(1-amino-1H-imidazol-5-yl)- , are not available. The generation of such data would necessitate a novel computational study to be performed on this specific molecule. Without such a study, a detailed analysis under the requested section is not possible at this time.

Reactivity and Reaction Mechanisms of Ethanone,1 1 Amino 1h Imidazol 5 Yl

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring and Acetyl Moiety

Electrophilic Substitution:

The imidazole ring is generally susceptible to electrophilic substitution, typically at the C4 or C5 positions. nih.gov The presence of the N-amino group is expected to be activating and directing, further favoring electrophilic attack on the ring. However, the acetyl group at C5 will exert a deactivating effect. Therefore, electrophilic substitution on Ethanone (B97240), 1-(1-amino-1H-imidazol-5-yl)- is likely to occur at the C4 position, which is activated by the N-amino group and less deactivated by the adjacent acetyl group. It is important to note that the imidazole ring is more reactive towards electrophilic attack than pyrazole (B372694) or thiazole. globalresearchonline.net

Nucleophilic Substitution:

Nucleophilic substitution on the imidazole ring is generally difficult unless there are strong electron-withdrawing groups present. globalresearchonline.net In the case of Ethanone, 1-(1-amino-1H-imidazol-5-yl)-, the acetyl group does provide some electron-withdrawing character, but significant nucleophilic substitution on the ring itself is not anticipated under normal conditions.

However, the acetyl group itself is a prime target for nucleophilic attack. The carbonyl carbon is electrophilic and can react with a variety of nucleophiles. This reactivity is a common feature of N-acyl imidazoles, which are known to be effective acylating agents. google.com The imidazole moiety acts as a good leaving group, facilitating the transfer of the acetyl group to a nucleophile.

| Reaction Type | Expected Reactivity | Influencing Factors |

| Electrophilic Substitution | Moderate to high, primarily at C4 | - Activating N-amino group- Deactivating C5-acetyl group- Inherent reactivity of the imidazole ring |

| Nucleophilic Substitution (Ring) | Low | - Requires strong activation, acetyl group may not be sufficient |

| Nucleophilic Acyl Substitution | High | - Electrophilic carbonyl carbon of the acetyl group- Imidazole as a good leaving group |

Derivatization Strategies for Functional Group Transformations

The presence of both an amino group and an acetyl group allows for a range of derivatization strategies.

Reactions of the 1-Amino Group:

The exocyclic amino group can undergo reactions typical of primary amines. For instance, it can be acylated. The acetylation of 5-amino-1H- globalresearchonline.netrsc.orgacs.orgtriazole has been shown to yield a mixture of mono- and diacetylated products, suggesting that the amino group of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- could be similarly functionalized. acs.org Furthermore, N-vinylation of azoles can be achieved through reactions with vinyl fluorides or via haloethylation followed by elimination, indicating another potential derivatization pathway for the amino group. acs.org

Reactions of the Acetyl Group:

The acetyl group offers several avenues for functional group transformation. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also undergo condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones). The methyl group of the acetyl moiety can be halogenated under appropriate conditions, providing a handle for further substitution reactions.

| Functional Group | Derivatization Reaction | Potential Products |

| 1-Amino Group | Acetylation | N-acetylamino derivative |

| N-vinylation | N-vinylamino derivative | |

| Acetyl Group | Reduction | 1-(1-amino-1H-imidazol-5-yl)ethanol |

| Condensation with aldehydes | Chalcone derivatives | |

| Halogenation | α-haloacetyl derivatives |

Cycloaddition Reactions and Heterocyclic Ring Transformations Involving Ethanone, 1-(1-amino-1H-imidazol-5-YL)-

While the synthesis of imidazoles often involves cycloaddition reactions, the participation of a pre-formed 1-amino-1H-imidazole in such reactions as a reactant is less documented. rsc.orgmdpi.com In principle, the imidazole ring could act as a π-system in cycloaddition reactions, although its aromaticity makes this energetically unfavorable compared to non-aromatic systems.

More plausible are reactions involving the substituents. For example, if the acetyl group is converted into an α,β-unsaturated ketone, this moiety could readily participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). wikipedia.org

Another possibility involves the 1-amino group. N-amino heterocycles can sometimes be converted into N-imides or N-ylides, which can then act as 1,3-dipoles in [3+2] cycloaddition reactions. organic-chemistry.orgyoutube.com This would lead to the formation of a new fused heterocyclic ring system.

Photochemical Reactivity and Photophysical Processes

The photochemical behavior of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- is expected to be influenced by the imidazole core and its substituents. Imidazole derivatives, such as lophine (2,4,5-triphenylimidazole), are known to undergo photo-oxidation reactions. rsc.org The photostability of these compounds is sensitive to the nature of the substituents. For instance, N-aryl substitution can in some cases lead to rapid photo-oxidation, potentially through the formation of a planar quinoid oxidation state that is susceptible to attack by singlet oxygen. rsc.org

Benzimidazole, a related heterocyclic system, exhibits photochemical reactivity that can involve either fixed-ring isomerizations or ring-opening reactions. nih.gov Given the presence of the amino and acetyl groups, which can influence the electronic excited states, it is plausible that Ethanone, 1-(1-amino-1H-imidazol-5-yl)- could undergo photo-induced transformations. The specific pathways would depend on the excitation wavelength and the reaction environment.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- will be determined by the redox activity of the imidazole ring and its substituents. Imidazole itself can be electrochemically active, and its redox potentials can be calculated using computational methods like Density Functional Theory (DFT). acs.org The presence of substituents significantly modulates these properties.

The amino group is generally electron-donating and is expected to lower the oxidation potential of the molecule, making it more susceptible to electrochemical oxidation. The electrochemical oxidation of amines can proceed through various mechanisms, often involving the formation of radical cations. mdpi.com

Conversely, the acetyl group is electron-withdrawing and is expected to increase the reduction potential, making the molecule more susceptible to electrochemical reduction. The electrochemical reduction of 2-nitroimidazole, for example, is a well-studied process that proceeds through multiple electron transfer steps. researchgate.net

| Process | Expected Behavior | Influencing Factors |

| Electrochemical Oxidation | Likely to occur on the amino-substituted imidazole ring | - Electron-donating amino group- pH of the medium |

| Electrochemical Reduction | Likely to occur at the acetyl group | - Electron-withdrawing acetyl group- pH of the medium |

Despite a comprehensive search for crystallographic data on "Ethanone, 1-(1-amino-1H-imidazol-5-yl)-" and its derivatives, no specific single-crystal X-ray diffraction studies detailing the solid-state molecular architecture, polymorphism, or hydrogen bonding networks for this particular compound or its closely related analogues could be located in the publicly available scientific literature.

The inquiry was structured to retrieve detailed research findings necessary to populate an article on the "Crystal Structure Analysis of Ethanone,1-(1-amino-1H-imidazol-5-YL)- and its Derivatives," focusing on the following areas:

Crystal Structure Analysis of Ethanone,1 1 Amino 1h Imidazol 5 Yl and Its Derivatives

Hydrogen Bonding Networks and Crystal Packing Analysis:While general principles of hydrogen bonding in imidazole-containing compounds are well-documented, specific analysis of the hydrogen bonding patterns and crystal packing for the requested molecule is not available.

General searches on related imidazole (B134444) structures show the prevalence of N-H···N and N-H···O hydrogen bonds, which are critical in forming supramolecular assemblies. However, the unique presence of a 1-amino group in the target compound would likely lead to distinct hydrogen bonding motifs that cannot be accurately described without experimental data.

Due to the absence of the required scientific data, it is not possible to generate the requested article with the specified level of detail and scientific accuracy. Further experimental research involving the synthesis and crystallographic analysis of "Ethanone, 1-(1-amino-1H-imidazol-5-yl)-" would be necessary to provide the information sought.

Advanced Applications in Chemical Science Non Clinical/non Biological Focus

Exploration of Ethanone (B97240), 1-(1-amino-1H-imidazol-5-yl)- as Ligands in Coordination Chemistry

The imidazole (B134444) nucleus is a well-established coordinating motif in chemistry, capable of binding to a wide array of metal ions through its pyridine-type nitrogen atom. The presence of both an amino group and a carbonyl oxygen in Ethanone, 1-(1-amino-1H-imidazol-5-yl)- introduces additional potential binding sites, allowing it to act as a versatile mono- or bidentate ligand.

The coordination behavior is primarily dictated by the nucleophilic nitrogen atoms within the imidazole ring, which can readily donate electron pairs to vacant metal orbitals. nbinno.com The amino group at the N1 position and the acetyl group at the C5 position can also participate in coordination, potentially leading to the formation of stable chelate rings. nbinno.com This flexibility allows for the synthesis of a diverse range of metal complexes with tailored electronic and steric properties.

Table 1: Potential Coordination Modes of Ethanone, 1-(1-amino-1H-imidazol-5-yl)-

| Coordination Mode | Potential Binding Atoms | Resulting Complex Type |

| Monodentate | Imidazole Ring Nitrogen (N3) | Simple Metal-Ligand Complex |

| Bidentate (Chelating) | Imidazole Ring Nitrogen (N3) and Amino Group Nitrogen | 5-membered Chelate Ring |

| Bidentate (Chelating) | Imidazole Ring Nitrogen (N3) and Acetyl Group Oxygen | 6-membered Chelate Ring |

| Bridging | Imidazole (N3) and Amino Group | Polynuclear Complex |

Research into related imidazole-containing ligands has shown that their metal complexes can serve as efficient catalysts for various organic transformations, including cross-coupling and oxidation reactions. nbinno.com The specific electronic properties conferred by the amino and acetyl substituents on the imidazole ring of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- could modulate the catalytic activity of its corresponding metal complexes.

Investigation of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- in Organocatalysis and Metal-Free Catalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a significant area of potential for imidazole derivatives. The imidazole core is a key structural element in N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts.

While Ethanone, 1-(1-amino-1H-imidazol-5-yl)- itself is not an NHC, its structure is conducive to derivatization to form NHC precursors. Furthermore, the inherent basicity of the imidazole ring and the presence of the nucleophilic amino group suggest potential applications as a base or nucleophilic catalyst in various metal-free transformations. Imidazole-based systems have been shown to catalyze reactions such as the dimerization of phthalaldehydes. beilstein-journals.org The specific electronic environment of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- may offer unique reactivity and selectivity in such catalytic processes.

Integration into Supramolecular Assemblies and Advanced Materials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- is well-suited for participating in such assemblies due to its capacity for hydrogen bonding (via the amino group and carbonyl oxygen), π-π stacking (via the imidazole ring), and coordination with metal ions.

The imidazole ring is a crucial functional fragment in many biomolecules and has the ability to bind with various ions and molecules through non-covalent forces to form a variety of supramolecular complexes. nih.gov These interactions can be programmed to direct the self-assembly of the molecule into well-defined, higher-order structures such as nanofibers, gels, or crystalline frameworks.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Structure |

| Hydrogen Bonding | Amino Group, Acetyl Oxygen, Imidazole Nitrogen | Chains, Sheets, Networks |

| π-π Stacking | Imidazole Ring | Columnar or Lamellar Structures |

| Metal Coordination | Imidazole Nitrogen, Amino Group, Acetyl Oxygen | Metal-Organic Frameworks (MOFs) |

| Ion-Dipole | Imidazole Ring, Acetyl Group | Host-Guest Complexes |

The resulting supramolecular materials could exhibit interesting properties for applications in areas such as gas storage, separation, or sensing. For instance, the incorporation of this molecule into porous organic frameworks could create materials with tailored pore sizes and chemical functionalities.

Development of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- as Chemical Probes for Fundamental Molecular Recognition Studies

Chemical probes are essential tools for studying molecular recognition, which is the specific interaction between two or more molecules. The imidazole moiety is a known component in the design of fluorescent chemosensors for detecting metal ions and other small molecules.

The inherent fluorescence of the imidazole ring can be modulated by the binding of an analyte to the probe. The amino and acetyl groups of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- could be functionalized with fluorophores or other signaling units to create sensitive and selective probes. These probes could be used in purely mechanistic, in vitro studies to investigate fundamental aspects of molecular recognition, such as binding affinities and specificities. The design of such probes can be guided by understanding the potential binding interactions, as outlined in the previous sections.

Role of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- as Building Blocks for Complex Synthetic Architectures

The chemical functionality of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- makes it a valuable building block, or synthon, in organic synthesis. The amino group, the acetyl group, and the imidazole ring itself can all participate in a variety of chemical transformations, allowing for the construction of more complex molecules.

For example, the amino group can be acylated, alkylated, or used to form imines. The acetyl group can undergo reactions at the carbonyl carbon or the alpha-carbon. The imidazole ring can be N-alkylated or participate in cycloaddition reactions. This rich reactivity profile enables the use of Ethanone, 1-(1-amino-1H-imidazol-5-yl)- as a starting material for the synthesis of a wide range of heterocyclic compounds and other complex organic architectures. Its utility as an intermediate in chemical synthesis has been noted, particularly for the preparation of various drug and pesticide molecules. The development of efficient synthetic methods utilizing this compound could provide access to novel molecular scaffolds with potential applications in various fields of chemical science. mdpi.com

Q & A

Q. Table 1. Key Synthetic Conditions and Yields

| Reaction Type | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Condensation | Dioxane | K₂CO₃ | 16 | 72 | |

| Nucleophilic | Toluene | None | 24 | 65 |

Q. Table 2. Computational vs. Experimental Data Comparison

| Parameter | DFT Prediction | Experimental Value |

|---|---|---|

| C=O Bond Length (Å) | 1.21 | 1.23 (SC-XRD) |

| HOMO-LUMO Gap (eV) | 4.5 | 4.3 (UV-Vis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.